molecular formula C16H18N2O2 B7600024 6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one

6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one

Cat. No.: B7600024
M. Wt: 270.33 g/mol
InChI Key: GIBDDRPCLFVDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isochromenones, which are characterized by a fused benzene and isochromene ring system. The presence of dimethylamino groups at the 6 and 7 positions of the molecule enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,8-naphthaloyl chloride with dimethylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isochromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
  • 3-[(4-Nitrophenyl)imino]-1H,3H-benzo[de]isochromen-1-one

Uniqueness

6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one is unique due to the presence of two dimethylamino groups at specific positions on the isochromenone ring. This structural feature enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

8,10-bis(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-17(2)12-7-5-10-9-20-16(19)11-6-8-13(18(3)4)15(12)14(10)11/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBDDRPCLFVDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=CC=C3C2=C(COC3=O)C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.